E3 Ligase Ligand 22 (Compound 139): A Cereblon Binder
E3 Ligase Ligand 22 (Compound 139): A Cereblon Binder
An In-depth Technical Guide to "E3 Ligase Ligand 22": A Term with Multiple Meanings in Drug Discovery
Introduction
The term "E3 ligase Ligand 22" is not a unique identifier for a single molecule within the field of targeted protein degradation. Instead, it appears in various contexts across scientific literature and commercial catalogs, referring to at least four distinct chemical entities. This guide provides a detailed technical overview of each of these molecules, clarifying their identity, mechanism of action, and associated experimental data to aid researchers, scientists, and drug development professionals.
The most direct match to the query "E3 ligase Ligand 22" is a molecule marketed by MedchemExpress, also identified as compound 139 in associated patent literature. This ligand is a binder of the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action: E3 ligase Ligand 22 (compound 139) functions as a Cereblon binder, enabling the recruitment of this E3 ligase to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. It has been specifically developed for the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1]. The degradation of these proteins is a validated therapeutic strategy in certain hematological malignancies.
Signaling Pathway
The ligand facilitates the formation of a ternary complex between Cereblon (part of the CUL4-RBX1-DDB1 E3 ligase complex), the ligand itself, and the target proteins Ikaros or Aiolos. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
Caption: Mechanism of action for E3 Ligase Ligand 22 (Compound 139).
Experimental Protocols: Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within patent literature. A general workflow for assessing the activity of such a ligand would involve:
Experimental Workflow
Caption: General experimental workflow for evaluating a Cereblon-binding degrader.
VH101 (Compound 22): A VHL E3 Ligase Ligand
Mechanism of Action: VH101 is a potent binder to the VHL E3 ligase and is a derivative of the well-established VHL ligand VH032. It functions as a crucial component of Proteolysis-Targeting Chimeras (PROTACs). When incorporated into a PROTAC, VH101 recruits the VHL E3 ligase complex to a specific protein of interest, leading to its ubiquitination and degradation.
Quantitative Data for VHL Ligands and Derived PROTACs
| Compound | Target | Binding Affinity (Kd to VHL) | PROTAC | PROTAC Target | DC50 | Dmax | Cell Line |
| VH101 (22) | VHL | 16 nM | VZ185 | BRD7/BRD9 | 4.5 nM (BRD7), 1.8 nM (BRD9) | >95% | 22Rv1 |
| VH101 (22) | VHL | 16 nM | JPS036 | HDAC3 | 0.44 µM | Not reported | Not reported |
Experimental Protocols: The development and characterization of VH101 and PROTACs derived from it involve several key experimental steps.
Experimental Workflow for VH101-based PROTACs
Caption: Workflow for the development and evaluation of VH101-based PROTACs.
Fragment 22: A Binder of the GID4 E3 Ligase
In the context of expanding the repertoire of recruitable E3 ligases, "Fragment 22" refers to a small molecule identified through a fragment-based screening campaign that binds to the Glucose-induced degradation protein 4 homolog (GID4), a substrate receptor for the CTLH E3 ligase complex.
Mechanism of Action: Fragment 22 itself is a starting point for the development of more potent GID4 ligands. It binds to the substrate recognition site of GID4. The ultimate goal is to incorporate an optimized version of this fragment into PROTACs to recruit the GID4 E3 ligase for the degradation of target proteins.
Quantitative Data for GID4 Fragment 22 and Analogs
| Fragment/Compound | Method | Binding Affinity (IC50) |
| Fragment 22 | ITC | Below limit of accurate quantification |
| Compound 27 (analog of 22) | FP | 18.9 µM |
Experimental Protocols: The discovery and characterization of Fragment 22 involved a fragment-based lead discovery (FBLD) approach.
FBLD Workflow for GID4 Ligand Discovery
Caption: Workflow for the discovery and optimization of GID4-binding fragments.
22-SLF: A PROTAC Recruiting the FBXO22 E3 Ligase
A recent advancement in the field has been the identification of F-box protein 22 (FBXO22) as a new E3 ligase that can be recruited for targeted protein degradation. The PROTAC developed for this purpose is named "22-SLF," where "22" refers to the recruited E3 ligase, FBXO22.
Mechanism of Action: 22-SLF is a heterobifunctional molecule that contains a ligand for the target protein FKBP12 and an electrophilic warhead that covalently engages with cysteine residues (C227 and/or C228) on FBXO22. This interaction induces the formation of a ternary complex between FKBP12, 22-SLF, and FBXO22, leading to the ubiquitination and degradation of FKBP12[2][3][4].
Quantitative Data for 22-SLF
| PROTAC | Target | DC50 | Dmax | E3 Ligase Recruited | Cell Line |
| 22-SLF | FKBP12 | 0.5 µM | ~89% | FBXO22 | A549 |
Experimental Protocols: The discovery of FBXO22 as a recruitable E3 ligase and the development of 22-SLF involved a CRISPR activation screen.
CRISPR Screen and PROTAC Validation Workflow
Caption: Workflow for the discovery of FBXO22 as a recruitable E3 ligase and validation of 22-SLF.
The term "E3 ligase Ligand 22" highlights the importance of precise nomenclature in the rapidly evolving field of targeted protein degradation. This guide has disambiguated the term by providing detailed technical information on four distinct chemical entities it may refer to: a Cereblon binder (Compound 139), a VHL ligand (VH101), a GID4-binding fragment, and a PROTAC that recruits the novel E3 ligase FBXO22 (22-SLF). For researchers and drug developers, it is crucial to consider the specific context in which "22" is used to ensure accurate interpretation of data and to advance the design of novel protein degraders.

